Bienvenue dans la boutique en ligne BenchChem!

CRBN ligand-1-piperidine-Me

PROTAC E3 ligase ligand-linker conjugate modular synthesis

PROTAC construction requires precise linker geometry and consistent E3 ligase binding. Variable conjugation yields compromise degrader library reproducibility. This pre-assembled CRBN ligand-piperidine-Me conjugate solves this bottleneck. - **Ready-to-conjugate**: Piperidine-Me linker attached; no separate linker procurement or installation needed. - **Defined exit vector**: Distinct stereoelectronic properties vs. lenalidomide/pomalidomide scaffolds. - **Low mass burden**: MW 301.38 g/mol minimizes final PROTAC molecular weight. - **Batch consistency**: Eliminates conjugation variability as a confounding factor in SAR studies.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
Cat. No. B15542037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRBN ligand-1-piperidine-Me
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H23N3O2/c1-20-10-8-13(9-11-20)12-2-4-14(5-3-12)18-15-6-7-16(21)19-17(15)22/h2-5,13,15,18H,6-11H2,1H3,(H,19,21,22)
InChIKeyAFLJZAARBUNZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRBN Ligand-1-Piperidine-Me Overview


CRBN ligand-1-piperidine-Me (Cat. No. HY-163922, MCE; molecular formula C₁₇H₂₃N₃O₂, molecular weight 301.38) is an E3 ubiquitin ligase ligand-linker conjugate designed specifically for the modular assembly of cereblon (CRBN)-recruiting proteolysis-targeting chimeras (PROTACs) [1]. This compound integrates a CRBN-binding glutarimide pharmacophore with a pre-attached piperidine-Me linker moiety, eliminating the need for separate procurement and subsequent conjugation of linker components [2]. As a research-grade reagent intended exclusively for targeted protein degradation (TPD) studies, it provides a standardized, ready-to-conjugate building block that addresses the operational and synthetic bottlenecks inherent in constructing bespoke CRBN-based PROTAC libraries .

Why CRBN Ligand-1-Piperidine-Me Cannot Be Substituted


In PROTAC design, the functional performance of the degrader molecule is exquisitely sensitive to linker composition, attachment geometry, and the physicochemical properties of the E3 ligase-binding moiety, meaning that simply substituting one CRBN ligand for another profoundly alters ternary complex formation, degradation efficiency, and cellular permeability [1]. The piperidine-Me functionalization in CRBN ligand-1-piperidine-Me confers specific stereoelectronic properties and provides a defined exit vector for linker extension that differs fundamentally from unmodified immunomodulatory imide drugs (IMiDs) such as lenalidomide or pomalidomide, which require de novo linker installation at the 4-amino position of the phthalimide ring and subsequent purification of the conjugate [2]. Moreover, the binding affinity of CRBN ligands to cereblon varies substantially across structurally distinct scaffolds, with even modest alterations in substitution pattern affecting both CRBN engagement and the recruitment of unintended neosubstrates, thereby rendering empirical substitution without quantitative comparative data a high-risk strategy for experimental reproducibility [3].

Comparative Evidence: CRBN Ligand-1-Piperidine-Me


Pre-Integrated Piperidine Linker Advantage

CRBN ligand-1-piperidine-Me is supplied as a fully integrated ligand-linker conjugate with the piperidine moiety pre-attached to the CRBN-binding glutarimide core, whereas unmodified CRBN ligands such as lenalidomide and pomalidomide require separate linker procurement followed by chemical conjugation and purification steps before use in PROTAC assembly [1]. This pre-functionalization reduces the synthetic workflow by eliminating one full reaction and purification cycle per PROTAC construct, representing a quantifiable operational advantage in terms of both time-to-assembly and resource expenditure .

PROTAC E3 ligase ligand-linker conjugate modular synthesis

Distinct Linker Exit Vector Geometry

CRBN ligand-1-piperidine-Me features a direct piperidine-methyl substitution pattern attached to the phenyl ring of the CRBN-binding scaffold, which positions the linker exit vector differently from alternative piperidine-functionalized conjugates such as lenalidomide 5'-piperazine-C1-piperidine or pomalidomide 5'-piperazine-4-methylpiperidine, which incorporate an extended piperazine spacer and utilize the 5'-position of the phthalimide core as the attachment point . This geometric distinction in linker trajectory directly influences the spatial orientation of the target protein relative to the E3 ligase in the ternary complex, a parameter empirically demonstrated to affect degradation efficiency in CRBN-based PROTAC systems [1].

PROTAC linker design exit vector geometry ternary complex formation

Molecular Weight and Lipophilicity Advantage

CRBN ligand-1-piperidine-Me possesses a molecular weight of 301.38 g/mol and a compact C17H23N3O2 molecular formula, which is substantially lower than the molecular weights of extended piperazine-containing conjugates that incorporate additional spacer elements [1]. Lower molecular weight in the E3 ligase-binding module contributes to more favorable overall physicochemical properties of the final PROTAC molecule, a critical consideration given that PROTACs frequently encounter cell permeability challenges due to their inherently high molecular weight and extensive polar surface area [2]. Additionally, glutarimide-based CRBN ligands of this molecular weight range have been demonstrated to exhibit favorable lipophilicity profiles conducive to cellular uptake [3].

physicochemical properties cell permeability PROTAC optimization

Piperidine Linker Validated in CRBN PROTACs

The piperidine linker motif incorporated in CRBN ligand-1-piperidine-Me is structurally analogous to the piperidine-containing linkers employed in published CRBN-based PROTAC degraders that have demonstrated potent degradation activity [1]. Notably, ITRI-148, a CRBN-based androgen receptor degrader incorporating a rigid piperidine-alkyne linker, achieves efficient degradation of full-length AR, AR-V7 splice variants, and clinically relevant AR mutants, with demonstrated oral bioavailability and robust in vivo antitumor efficacy in castration-resistant prostate cancer models [1]. Similarly, linker optimization studies in BCR-ABL-targeting CRBN PROTACs identified optimal attachment points and linker parameters that yielded DC50 values as low as 2.7 nM with Dmax of 91.2% [2]. While these data do not directly measure CRBN ligand-1-piperidine-Me itself, they provide class-level validation that piperidine-based linker architectures are compatible with high-efficiency CRBN-mediated degradation and favorable pharmacokinetic outcomes.

piperidine linker CRBN PROTAC DC50 in vivo efficacy

CRBN Ligand-1-Piperidine-Me Application Scenarios


High-Throughput PROTAC Library Assembly

For research groups conducting systematic structure-activity relationship (SAR) studies across diverse target proteins, CRBN ligand-1-piperidine-Me provides a consistent, pre-functionalized CRBN ligand-linker module that eliminates variable conjugation efficiency as a confounding factor in comparative degradation assays [1]. The pre-attached piperidine linker enables direct conjugation to target-binding warheads without intermediate synthetic manipulation, streamlining the construction of PROTAC libraries and reducing batch-to-batch variability [2]. This scenario is particularly relevant for core facilities and contract research organizations (CROs) where reproducibility and workflow efficiency are paramount.

Target Proteins with Specific Linker Geometry Needs

Given that the piperidine-Me linker in CRBN ligand-1-piperidine-Me is attached directly to the phenyl ring of the CRBN-binding core rather than via an extended piperazine spacer at the 5'-position, this conjugate offers a distinct exit vector trajectory that may be advantageous for target proteins whose surface topology favors a particular orientation relative to the CRBN E3 ligase in the ternary complex [1]. Researchers evaluating linker geometry optimization should consider this compound alongside alternative exit vector configurations (e.g., 4-amino position of pomalidomide, 5'-piperazine-extended conjugates) to empirically determine which trajectory yields maximal degradation efficiency for their protein of interest [2].

Molecular Weight Minimization for PROTACs

PROTAC molecules frequently encounter challenges with cell permeability and oral bioavailability due to their large molecular weight, often exceeding 900-1000 g/mol [1]. CRBN ligand-1-piperidine-Me, with a molecular weight of 301.38 g/mol, contributes a comparatively small mass burden to the final PROTAC construct relative to extended conjugates containing additional spacer elements [2]. This makes it an appropriate choice for projects where overall molecular weight containment is a critical design parameter, such as when targeting intracellular proteins in difficult-to-penetrate cell types or when oral bioavailability is a long-term translational objective [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRBN ligand-1-piperidine-Me

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.